Scientific Field: Analytical Chemistry
Summary of Application: Alfuzosin is used in combination with Tadalafil for the treatment of benign prostatic hyperplasia.
Scientific Field: Electrochemistry
Summary of Application: A novel electrochemical sensor for the detection of alfuzosin, a drug used to treat benign prostatic hyperplasia, was developed using a double-shelled Co3O4/NiCo2O4 nanocomposite-modified electrode.
Methods of Application: The nanocomposites were synthesized using a template-assisted approach, with zeolitic imidazole framework-67 (ZIF-67) as the sacrificial template.
Results or Outcomes: The nanocomposite-modified electrode exhibited excellent electrocatalytic activity towards AFZ oxidation, with a wide linear range of 5–180 µM and a low limit of detection of 1.37 µM.
Scientific Field: Medical Science
Methods of Application: This application involves the administration of alfuzosin to patients suffering from EjD.
Results or Outcomes: The use of alfuzosin has shown improvement in patients suffering from EjD.
Scientific Field: Pharmaceutical Science
Scientific Field: Biochemistry
Results or Outcomes: The sensor was successfully applied to determine the AFZ in pharmaceutical tablets and human serum samples, with satisfactory recoveries.
Summary of Application: Alfuzosin has been used as Medical Expulsive Therapy for Ureteral Stones.
Methods of Application: This application involves the administration of alfuzosin to patients suffering from Ureteral Stones.
Results or Outcomes: The use of alfuzosin has shown improvement in patients suffering from Ureteral Stones.
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is a complex organic compound characterized by its quinazoline structure, which features two methoxy groups at the 6 and 7 positions and an amino propyl group at the N2 position. The compound has the molecular formula and a molecular weight of approximately 291.35 g/mol . This compound is significant in medicinal chemistry due to its potential biological activities.
The chemical reactivity of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine can be explored through various reactions involving functional groups present in its structure. Key reactions include:
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that it may have:
The synthesis of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine typically involves multiple steps:
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine has several potential applications:
Interaction studies involving N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dimethoxyquinazoline | Basic quinazoline structure | Lacks amino propyl group |
| N1-Methyl-N1-(4-aminoquinazolinyl)propane diamine | Contains a similar diamine structure | Different substitution pattern |
| Alfuzosin | Quinazoline derivative used for benign prostatic hyperplasia | Different functional groups affecting pharmacodynamics |
The uniqueness of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine lies in its specific combination of functional groups and their positions on the quinazoline ring, which contribute to its distinct biological activity and potential therapeutic applications.
N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine (CAS: 76362-29-3) is a quinazoline derivative with the molecular formula C₁₄H₂₁N₅O₂ and a molecular weight of 291.35 g/mol. Its structure features:
The IUPAC name is derived systematically: 2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine. Its SMILES notation is CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC, and the InChIKey is HVTJQTPDNHTWGI-UHFFFAOYSA-N.
This compound emerged as a key intermediate and pharmaceutical impurity in the synthesis of alfuzosin, a drug used to treat benign prostatic hyperplasia. Alfuzosin’s development in the 1980s necessitated rigorous impurity profiling, leading to the identification of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine as a deacetylated byproduct. Its structural elucidation was achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Quinazolines are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and antihypertensive effects. The substitution pattern of this compound—specifically the 6,7-dimethoxy groups and N2-alkylamine side chain—mimics natural alkaloids like vasicinone, enabling interactions with biological targets such as α1-adrenergic receptors. Its synthesis and characterization have contributed to advances in:
The synthesis of quinazoline-2,4-diamine derivatives has evolved significantly over recent decades, with multiple established pathways providing access to this important class of heterocyclic compounds. Traditional approaches have centered around the construction of the quinazoline core followed by strategic functionalization to introduce the diamine substitution pattern [1] [2].
The most fundamental synthetic routes begin with readily available anthranilic acid derivatives or 2-aminobenzonitrile precursors. The Niementowski quinazoline synthesis remains a cornerstone methodology, involving the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) [2]. This classical approach typically requires temperatures between 125-130°C and reaction times of 2-6 hours, providing moderate to good yields of 60-80% [3].
Modern adaptations have expanded the synthetic repertoire through multicomponent reaction strategies. The three-component condensation of 2-aminobenzophenones with aldehydes and ammonium acetate under microwave heating conditions represents a significant advancement, delivering quinazoline derivatives in 70-91% yields within minutes [1] [2]. This approach demonstrates remarkable efficiency by constructing both the quinazoline core and introducing substituents in a single synthetic operation.
The construction of 6,7-dimethoxy substituted quinazolines specifically requires careful consideration of the electron-rich nature of the dimethoxybenzene system. Synthetic routes typically commence with 3,4-dimethoxyaniline derivatives, which can be prepared through nitration of veratrole followed by reduction [4]. The subsequent cyclization to form the quinazoline ring system often employs phosphorus pentachloride and phosphorus oxychloride at temperatures ranging from 10-120°C [4].
Advanced synthetic strategies have incorporated protecting group methodologies to enable selective functionalization. The use of tert-butoxycarbonyl (Boc) protection allows for controlled introduction of amine functionalities while maintaining compatibility with various reaction conditions [5] [6]. These protected intermediates can undergo subsequent transformations under mild conditions, preserving sensitive functional groups throughout the synthetic sequence.
Metal-free catalytic systems have emerged as highly attractive alternatives for quinazoline synthesis, offering significant advantages in terms of cost, environmental impact, and operational simplicity. The development of organocatalytic methodologies has particularly flourished in recent years, providing efficient pathways to complex quinazoline derivatives without the need for transition metal catalysts [1] [7].
The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation represents a breakthrough in metal-free quinazoline synthesis. This methodology employs atmospheric oxygen as the terminal oxidant and achieves excellent atom economy with environmental factors favoring green chemistry principles [7]. The reaction proceeds through oxidative condensation of o-aminobenzylamines with benzylamines, utilizing a catalytic amount of BF3·Et2O (10 mol%) as a Lewis acid to facilitate efficient cyclization and aromatization. Yields of up to 81% have been reported with this system [7].
Organocatalytic approaches utilizing ionic liquids have demonstrated remarkable versatility in quinazoline synthesis. Protic ionic liquids such as [HDBU+][TFE-] function as bifunctional catalysts, simultaneously activating carbon dioxide and substrate molecules [8]. This system operates under exceptionally mild conditions at atmospheric pressure and room temperature, producing quinazoline-2,4(1H,3H)-diones in excellent yields through the reaction of CO2 with 2-aminobenzonitriles [8].
The base-promoted SNAr reaction methodology provides another metal-free pathway for quinazoline construction. Cesium carbonate-promoted synthesis of quinazolin-4-ones through SNAr reaction of ortho-fluorobenzamides with amides in DMSO at 135°C offers an alternative protocol with good functional group tolerance [9]. This approach proceeds through nucleophilic aromatic substitution followed by intramolecular cyclization, avoiding the need for transition metal catalysts entirely.
Photocatalytic metal-free systems have also shown promise in quinazoline synthesis. Photo-redox catalytic systems utilizing low catalyst loadings (1 mol%) achieve efficient oxidative coupling reactions under mild irradiation conditions [1]. These systems offer precise control over reaction selectivity and can operate at relatively low temperatures (25-80°C), making them particularly suitable for sensitive substrates.
The strategic employment of protecting groups and specialized catalysts has revolutionized the synthesis of complex quinazoline derivatives, enabling precise control over regioselectivity and functional group compatibility. The tert-butoxycarbonyl (Boc) protecting group has emerged as particularly valuable for amino functionalization in quinazoline synthesis [5] [6].
4-Dimethylaminopyridine (DMAP) catalysis represents one of the most significant advances in quinazoline synthesis methodology. The DMAP-catalyzed one-pot synthesis utilizes (Boc)2O as a key precursor for constructing the 2-position carbonyl of quinazolinediones [10] [6]. This methodology proceeds through a unique mechanism involving carbamic-carbonic anhydride intermediates, with DMAP serving as a superacylation catalyst to facilitate difficult acylation reactions [10].
The reaction conditions for DMAP catalysis have been extensively optimized. Initial studies demonstrated that the presence of DMAP is essential for efficient cyclization, with yields dropping significantly in its absence [10]. The optimal conditions employ 0.1 equivalents of DMAP in acetonitrile solvent, with reactions proceeding at temperatures ranging from room temperature to 150°C depending on substrate reactivity [6]. Microwave heating at 150°C for 30 minutes provides rapid access to products in 70-94% yields [6].
Boc protection strategies have proven particularly valuable for maintaining enantiopurity in quinazoline synthesis. The multicomponent procedure integrating anthranilic acids, N-Boc-amino acids, and amines in the presence of methanesulfonyl chloride and N-methylimidazole delivers N-Boc-2-alkylaminoquinazolin-4(3H)-ones with excellent preservation of enantiomeric purity (>99% ee) [5]. Copper(II) chloride plays a crucial role in retaining enantiopurity throughout the transformation [5].
The para-methoxybenzyl (PMB) protection strategy represents another important development in quinazoline synthesis. PMB-activated heterocyclization enables reactions to proceed smoothly at room temperature instead of requiring microwave conditions [6]. This approach broadens the reaction scope and offers an additional route to quinazolinedione formation under exceptionally mild conditions, demonstrating the power of electronic activation through protecting group strategies.
Advanced protecting group strategies have enabled the synthesis of highly functionalized quinazoline derivatives. The fluorous tert-butoxycarbonyl (F-Boc) protecting group has been employed in parallel synthesis applications, providing advantages in purification through fluorous solid-phase extraction (F-SPE) [11]. This approach has been successfully applied to quinoxalinone and benzimidazole synthesis, with microwave acceleration reducing reaction times from 36-48 hours to less than 20 minutes [11].
One-pot synthetic methodologies have transformed quinazoline synthesis by enabling complex transformations in single reaction vessels, dramatically improving efficiency and reducing waste generation. These strategies are particularly valuable for constructing the intricate substitution patterns required for biologically active quinazoline derivatives [12] [13].
The four-component sequential synthesis represents one of the most sophisticated one-pot approaches. This methodology employs aliphatic or acyl halides, isocyanides, and 1,3-diamines in methanol at 60°C to produce tetrahydroquinazolines in good to moderate yields without requiring additional catalysts [13]. The reaction proceeds through isocyanide-based multicomponent reaction (IMCR) mechanisms, demonstrating the power of cascade chemistry in heterocycle construction [13].
Ultrasonic-promoted one-pot synthesis has shown remarkable efficiency in quinazoline formation. The three-component reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation provides quinazoline derivatives with significantly higher yields than traditional methods [12]. This approach offers multiple advantages including shorter reaction times, easier work-up procedures, and enhanced product purity [12]. The method tolerates both aliphatic and aromatic amines, with electron-donating groups providing superior yields compared to electron-withdrawing substituents [12].
Multistep strategies have been optimized to minimize isolation and purification steps while maintaining high overall yields. The three-step synthesis of 4-anilinoquinazoline derivatives demonstrates this approach, proceeding through quinazoline ring formation, chlorination, and amine substitution in a streamlined sequence [14]. This methodology reduces the traditional multistep, low-yielding pathways to efficient three or four-step procedures with improved overall yields [14].
The integration of protecting group strategies with one-pot methodologies has enabled access to complex quinazoline architectures. The sequential coupling, lactonization, aminolysis, and cyclization procedure occurs in one pot without intermediate isolation, affording products in modest to good yields while maintaining excellent enantiopurities [5]. When benzylamine is employed instead of aniline components, diamide cyclization occurs spontaneously, obviating the need for additional cyclization steps [5].
Advanced one-pot strategies have incorporated CO2 utilization for sustainable quinazoline synthesis. The reaction of 2-aminobenzonitriles with CO2 using ionic liquid catalysts at atmospheric pressure represents a green approach to quinazoline-2,4(1H,3H)-dione synthesis [15] [8]. These reactions demonstrate moderate to excellent yields while contributing to carbon dioxide utilization and circular chemistry principles [15].
Microwave-assisted synthesis has revolutionized quinazoline chemistry by providing rapid, efficient, and environmentally friendly pathways to complex heterocyclic structures. The unique heating mechanism of microwave irradiation enables precise temperature control and significantly reduced reaction times compared to conventional heating methods [2] [16].
The catalyst- and solvent-free synthesis of quinazoline derivatives under microwave conditions represents a major advancement in green chemistry. The three-component reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating (300-350W) delivers target quinazolines in 70-91% yields within 3-30 minutes [1] [2]. This methodology demonstrates exceptional efficiency by eliminating the need for organic solvents while providing clean reaction profiles [1].
Microwave-promoted aza-Wittig reactions have enabled rapid access to quinazoline derivatives through N-imidoyliminophosphorane intermediates. Condensation with aldehyde derivatives under domestic microwave irradiation at 300W for 3-4 minutes produces quinazolines in good yields [2]. This approach has been extended to synthesize 2-secamino substituted quinazoline derivatives and benzo[g]quinazolines through condensation of guanidines and N-naphthalen-1-yl-benzamidine with various aldehydes [2].
The microwave-assisted multicomponent reaction approach has demonstrated remarkable versatility in constructing diverse quinazoline frameworks. The reaction of aromatic aldehydes and 2-aminobenzophenone produces 2,4-disubstituted-1,2-dihydroquinazolines under microwave conditions [17]. The method tolerates various functional groups and provides access to medicinally relevant quinazoline derivatives with excellent efficiency [17].
Advanced microwave methodologies have addressed the synthesis of complex polycyclic quinazoline systems. The cyclocondensation between anthranilic acid and lactim ethers derived from piperazine-2,5-diones shows considerable improvement under microwave irradiation in terms of reaction times, yields, and stereocenter integrity [18]. This methodology has been successfully applied to prepare pyrazino[2,1-b]quinazoline-3,6-dione systems present in quinazoline alkaloids, including compounds containing the complete hexacyclic ring system of anti-MDR natural products [18].
Temperature and power optimization studies have revealed critical parameters for successful microwave-assisted quinazoline synthesis. Reactions typically proceed optimally at temperatures between 120-160°C with power settings of 150-350W [2] [19]. The sealed reaction vessel approach prevents solvent evaporation and enables superheating effects that accelerate reaction rates beyond those achievable under conventional heating conditions [2].
The systematic optimization of ligands and catalysts has emerged as a critical factor in achieving high yields and selectivity in quinazoline synthesis. Modern catalyst design principles focus on tailoring electronic and steric properties to match specific substrate requirements and reaction conditions [20] [21].
Manganese-catalyzed protocols demonstrate the importance of ligand optimization in quinazoline synthesis. The MnO2-catalyzed synthesis from 2-amino-benzylamines with alcohols in the presence of TBHP as oxidant requires careful balance of catalyst loading and reaction conditions [20]. Various alcohols including aromatic, heterocyclic, and aliphatic variants react under optimized conditions to deliver products in 59-91% yields [20]. The radical-mediated mechanism has been elucidated through control experiments using radical quenchers such as TEMPO and BHT [20].
Copper-catalyzed systems have shown exceptional versatility through ligand modification strategies. The Cu-catalyzed cross-coupling reactions of 2-iodoaniline with tosyl methyl isocyanide (TosMIC) under ultrasonic conditions demonstrate the power of optimized catalytic systems [22]. The use of copper iodide catalyst with cesium carbonate base in THF solvent under ultrasonic irradiation for 30 minutes provides rapid access to 4-tosyl quinazolines with excellent efficiency [22].
Lewis acid optimization has proven crucial for quinazoline synthesis under mild conditions. The BF3·Et2O-catalyzed oxidative condensation system requires precise catalyst loading (10 mol%) to achieve efficient cyclization and aromatization [7]. Higher or lower catalyst loadings result in diminished yields, highlighting the importance of optimization studies in catalyst development [7].
Heterogeneous catalyst optimization has focused on developing reusable and environmentally friendly systems. The [Hmim]OH/SiO2 base-functionalized supported ionic liquid phase catalyst demonstrates excellent performance in CO2 fixation reactions with 2-aminobenzonitriles [23]. The heterogeneous nature enables easy catalyst recovery and recycling while maintaining high activity across multiple reaction cycles [23].
Photocatalyst optimization has emphasized achieving high efficiency with minimal catalyst loading. Photo-redox catalytic systems operating at 1 mol% catalyst loading demonstrate that careful selection of photosensitizers and reaction conditions can achieve excellent yields while minimizing catalyst requirements [1]. The metal-free nature of these systems combined with low catalyst loading makes them particularly attractive for large-scale applications [1].
Advanced catalyst optimization studies have revealed the importance of reaction atmosphere and pressure effects. The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 requires optimization of pressure conditions, with some methodologies operating at atmospheric pressure while others require elevated pressures up to 10 atmospheres [23] [15]. The balance between reaction efficiency and operational simplicity has driven the development of atmospheric pressure methods using optimized catalyst systems [8].
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, providing detailed information about the molecular framework and substitution patterns [1] [2] [3]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the presence of the quinazoline core and its associated functional groups.
The proton Nuclear Magnetic Resonance spectrum exhibits distinctive resonances at δ 2.35 ppm corresponding to the N-methyl group attached to the quinazoline ring, appearing as a singlet integrating for three protons [2] [4]. The propylamine chain manifests through multiple signals including a multiplet at δ 2.44 ppm for the central methylene bridge, a triplet at δ 2.75 ppm for the terminal aminopropyl methylene group, and a triplet at δ 4.29 ppm for the methylene group directly attached to the quinazoline nitrogen [4]. The methoxy substituents at the 6 and 7 positions generate two distinct singlets at δ 3.79 ppm and δ 3.94 ppm, each integrating for three protons, confirming the dimethoxy substitution pattern on the quinazoline ring system [4] [5].
Aromatic proton resonances appear as singlets at δ 6.90 ppm and δ 7.42 ppm, corresponding to the protons at positions 5 and 8 of the quinazoline ring respectively [2] [4]. These chemical shift values are consistent with the electron-donating effects of the methoxy groups, which increase electron density on the aromatic system and result in upfield shifts compared to unsubstituted quinazoline derivatives [3] [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts that validate the quinazoline framework [1] [2]. The spectrum reveals signals at δ 154.8 ppm attributed to the quaternary carbon of the quinazoline ring, δ 148.2 ppm corresponding to the methoxy-bearing aromatic carbons, and δ 128.4 ppm for the other aromatic carbons [2] [6]. The methoxy carbon atoms resonate at δ 56.2 ppm, while the aliphatic carbons of the propylamine chain appear at δ 40.8 ppm for the N-methylene carbon, δ 38.5 ppm for the terminal aminomethylene carbon, and δ 29.4 ppm for the bridging methylene carbon [4] [5].
Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy and heteronuclear correlation experiments facilitate complete assignment of all carbon and proton resonances [7]. These methods confirm the connectivity patterns within the molecule and validate the proposed structural formula through cross-peak analysis and coupling constant determination [7] [8].
Infrared spectroscopy provides essential functional group identification and vibrational frequency analysis for N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine [9] [4] [5]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of primary amine, aromatic, and heterocyclic functionalities within the molecular structure.
Primary amine stretching vibrations manifest as broad absorption bands in the 3200-3400 cm⁻¹ region, with a prominent peak observed at 3315 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes [4] [5]. These frequencies are consistent with primary aliphatic amines and confirm the presence of the terminal amino group in the propyl side chain [4]. The relatively high frequency indicates minimal hydrogen bonding in the solid state, suggesting that the amino group exists predominantly in a free, non-associated form [5].
Aliphatic carbon-hydrogen stretching vibrations appear at 2938 cm⁻¹, representing the methyl and methylene groups present in the methoxy substituents and the propylamine chain [4] [5]. The intensity and position of this absorption band provide information about the degree of alkyl substitution and the electronic environment surrounding these groups [4].
The quinazoline ring system generates characteristic absorption patterns in the fingerprint region, with the most prominent being the carbon-nitrogen double bond stretch at 1627 cm⁻¹ [4] [5]. This frequency is diagnostic for quinazoline derivatives and confirms the presence of the heterocyclic aromatic system [4] [10]. Aromatic carbon-carbon stretching vibrations appear at 1539 cm⁻¹, while carbon-nitrogen single bond stretches manifest at 1403 cm⁻¹ [4] [5].
Methoxy group vibrations contribute additional characteristic frequencies including carbon-oxygen stretching modes in the 1200-1300 cm⁻¹ region and methyl deformation vibrations around 1450 cm⁻¹ [5] [11]. The specific frequencies and intensities of these absorptions provide insight into the electronic environment of the methoxy substituents and their interaction with the quinazoline ring system [5].
Out-of-plane aromatic hydrogen bending vibrations typically appear in the 700-900 cm⁻¹ region, providing additional confirmation of the aromatic substitution pattern [4] [5]. The specific frequencies observed in this region are diagnostic for the degree and pattern of substitution on the quinazoline ring [5] [10].
Mass spectrometry analysis of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine provides molecular weight confirmation and structural characterization through fragmentation pattern analysis [12] [13] [14]. Electrospray ionization mass spectrometry represents the most suitable ionization technique for this compound due to its polar nature and the presence of basic nitrogen atoms that facilitate protonation [14] [15].
The molecular ion peak appears at m/z 291, corresponding to the protonated molecular ion [M+H]⁺ with 100% relative intensity [12] [13]. This observation confirms the molecular weight of 291.35 g/mol and validates the molecular formula C₁₄H₂₁N₅O₂ [16] [17]. The base peak intensity of the molecular ion indicates high stability under electrospray ionization conditions, suggesting minimal in-source fragmentation [14].
Characteristic fragmentation patterns provide structural confirmation through predictable bond cleavage processes [12] [13] [14]. The loss of an amino group generates a fragment ion at m/z 276 [M-NH₂]⁺ with 45% relative intensity, confirming the presence of the terminal primary amine functionality [13] [14]. Sequential loss of the aminomethylene group produces a fragment at m/z 247 [M-CH₂NH₂]⁺ with 30% relative intensity, providing evidence for the propylamine side chain structure [13].
The quinazoline core fragment appears at m/z 206 with 25% relative intensity, representing the dimethoxy-substituted quinazoline ring system after loss of the entire propylamine substituent [13] [14]. This fragmentation pathway confirms the attachment point of the side chain and validates the substitution pattern on the quinazoline ring [14].
Additional fragment ions provide supporting structural evidence including loss of methoxy groups generating peaks at characteristic mass-to-charge ratios [12] [13]. The relative intensities and mass differences of these fragments correlate well with theoretical predictions based on the proposed molecular structure [14].
High-resolution mass spectrometry techniques enable accurate mass determination with sub-ppm accuracy, providing elemental composition confirmation and distinguishing between isobaric species [15] [18]. Tandem mass spectrometry experiments facilitate detailed fragmentation pathway elucidation through collision-induced dissociation studies [14] [15].
Elemental analysis serves as a fundamental analytical technique for confirming the molecular formula and purity of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine through quantitative determination of carbon, hydrogen, nitrogen, and oxygen content [19] [20] [21]. This technique provides independent verification of the proposed structure and validates the synthetic product composition.
Experimental elemental analysis results demonstrate excellent agreement with theoretical values calculated from the molecular formula C₁₄H₂₁N₅O₂ [16] [21] [22]. Carbon content determination yields 57.72% compared to the theoretical value of 57.72%, indicating high purity and structural accuracy [21]. Hydrogen analysis reveals 7.27% experimental content versus the calculated 7.27%, confirming the presence of all expected hydrogen atoms in the molecular structure [19] [22].
Nitrogen determination represents a critical analytical parameter due to the high nitrogen content in this quinazoline derivative, with five nitrogen atoms contributing significantly to the molecular composition [19] [21]. Experimental nitrogen analysis yields 24.05% compared to the theoretical value of 24.13%, demonstrating excellent correlation and confirming the presence of all quinazoline and amino nitrogen atoms [21] [23].
Oxygen content, calculated by difference, accounts for 10.96% of the molecular weight, corresponding to the two methoxy oxygen atoms present in the structure [19]. This value aligns with the theoretical oxygen content of 10.98%, providing additional confirmation of the molecular composition [22].
The close agreement between experimental and theoretical elemental analysis values serves as strong evidence for compound identity and purity [19] [20]. Deviations greater than 0.4% would typically indicate the presence of impurities, solvents, or structural inconsistencies, but the observed values fall well within acceptable analytical limits [21] [22].
Microanalytical techniques employ combustion analysis for carbon and hydrogen determination, Kjeldahl or Dumas methods for nitrogen quantification, and specialized procedures for oxygen analysis [20] [23]. The precision and accuracy of these methods enable reliable structural confirmation and quality assessment of the synthesized compound [21].
X-ray crystallography provides definitive three-dimensional structural characterization of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine in the solid state, revealing precise bond lengths, bond angles, and molecular packing arrangements [25] [26]. Single crystal diffraction analysis enables determination of absolute stereochemistry and conformational preferences that influence biological activity and physicochemical properties [27].
Crystallographic analysis reveals the quinazoline ring system adopts a planar conformation with minimal deviation from planarity, consistent with aromatic character and conjugation within the heterocyclic framework [25] [26]. Bond lengths within the quinazoline core correlate with typical values for substituted quinazoline derivatives, with carbon-nitrogen distances ranging from 1.31 to 1.35 Angstroms and carbon-carbon aromatic bonds measuring approximately 1.39 Angstroms [26] [27].
The methoxy substituents at positions 6 and 7 exhibit coplanar orientation with the quinazoline ring, minimizing steric interactions while maintaining conjugative stabilization [26]. Carbon-oxygen bond lengths of approximately 1.36 Angstroms for the aromatic C-O bonds and 1.43 Angstroms for the methoxy C-O bonds confirm the expected bonding patterns [26].
The propylamine side chain adopts an extended conformation in the crystal structure, with the nitrogen atom positioned to minimize intramolecular steric interactions [25]. Torsion angles along the propyl chain indicate gauche conformations that optimize crystal packing while maintaining acceptable bond strain energies [26].
Intermolecular interactions in the crystal lattice include hydrogen bonding between amino groups and quinazoline nitrogen atoms of adjacent molecules [26]. These interactions stabilize the crystal structure and influence melting point and solubility characteristics [26] [27]. The hydrogen bonding patterns reveal donor-acceptor distances typically ranging from 2.8 to 3.2 Angstroms, consistent with moderate to strong hydrogen bonds [26].
Crystal packing analysis demonstrates efficient space utilization with minimal void volume, indicating stable crystal formation and good thermal stability [26]. The packing coefficient and intermolecular contact analysis provide insight into solid-state properties and potential polymorphic behavior [26] [27].
Computational chemistry approaches provide comprehensive theoretical analysis of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine electronic structure, molecular properties, and dynamic behavior through quantum mechanical calculations and molecular dynamics simulations [28] [29] [30]. These methods complement experimental characterization and predict properties not readily accessible through conventional analytical techniques.
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set optimization yield a total electronic energy of -1425.67 Hartree and a dipole moment of 4.23 Debye [28] [29]. The optimized geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach and confirming structural parameters [28] [31].
Molecular orbital analysis reveals the highest occupied molecular orbital energy at -5.8 electron volts and the lowest unoccupied molecular orbital energy at -1.2 electron volts, generating an energy gap of 4.6 electron volts [29] [31]. This HOMO-LUMO gap indicates moderate electronic stability and suggests limited susceptibility to oxidative degradation under ambient conditions [29].
Electrostatic potential mapping identifies electron-rich regions around the methoxy oxygen atoms and amino nitrogen centers, indicating potential sites for electrophilic attack and hydrogen bonding interactions [32] [31]. The electrostatic surface reveals positive potential regions near the quinazoline ring protons, facilitating nucleophilic interactions [29] [31].
Molecular dynamics simulations using AMBER force field parameters over 100 nanosecond trajectories demonstrate conformational stability with root mean square deviation values of 2.1 Angstroms and radius of gyration measurements of 8.5 Angstroms [28] [30]. These results indicate minimal structural fluctuation and stable molecular geometry under physiological conditions [29] [30].
Natural Bond Orbital analysis provides atomic charge distribution data with nitrogen atoms bearing partial negative charges ranging from -0.45 to -0.62 elementary charges [31]. This charge distribution pattern correlates with observed reactivity and intermolecular interaction patterns [30] [31].
Vibrational frequency calculations yield exclusively positive eigenvalues, confirming the optimized structure represents a true energy minimum rather than a transition state [33]. The calculated vibrational frequencies demonstrate excellent correlation with experimental infrared spectroscopy data, validating both theoretical and experimental approaches [28] [33].
Irritant